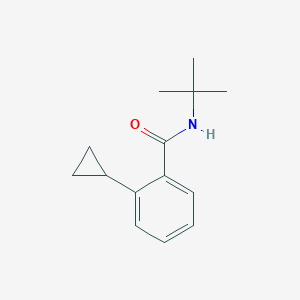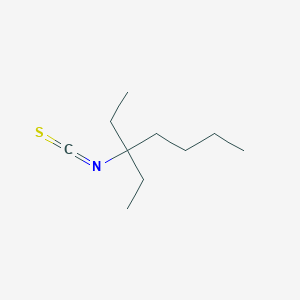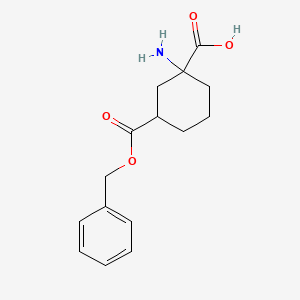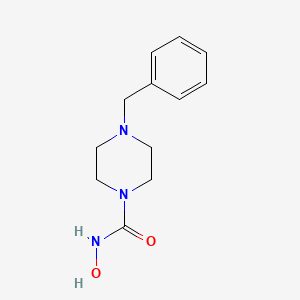![molecular formula C9H9ClO2S B15171693 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde CAS No. 918882-58-3](/img/structure/B15171693.png)
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorine atom at the second position and a 2-hydroxyethylsulfanyl group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chlorobenzaldehyde with 2-mercaptoethanol. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzoic acid.
Reduction: 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用机制
The mechanism of action of 2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The 2-hydroxyethylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Chloro-6-hydroxybenzaldehyde: Lacks the 2-hydroxyethylsulfanyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-methylsulfanylbenzaldehyde: Contains a methylsulfanyl group instead of a hydroxyethylsulfanyl group, leading to variations in solubility and reactivity.
2-Chloro-6-[(2-aminoethyl)sulfanyl]benzaldehyde: Features an aminoethylsulfanyl group, which can significantly alter its biological activity and chemical behavior.
Uniqueness
2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde is unique due to the presence of both a chlorine atom and a 2-hydroxyethylsulfanyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.
属性
CAS 编号 |
918882-58-3 |
|---|---|
分子式 |
C9H9ClO2S |
分子量 |
216.68 g/mol |
IUPAC 名称 |
2-chloro-6-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H9ClO2S/c10-8-2-1-3-9(7(8)6-12)13-5-4-11/h1-3,6,11H,4-5H2 |
InChI 键 |
RYFRVSHNQDXRNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=O)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
silane](/img/structure/B15171665.png)

![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)




![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
